- Synthesis and bioevaluation of 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid/carbohydrazide derivatives as potent xanthine oxidase inhibitors, RSC Advances, 2016, 6(115), 114879-114888

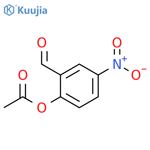

Cas no 97-51-8 (5-Nitrosalicylaldehyde)

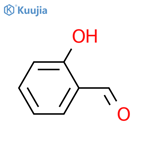

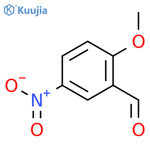

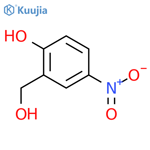

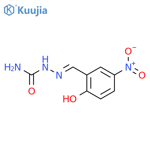

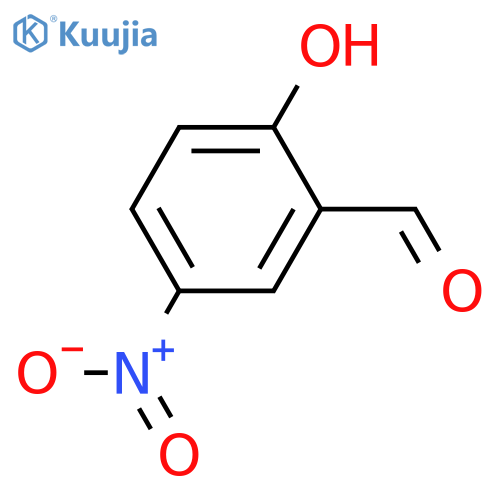

5-Nitrosalicylaldehyde structure

Nome do Produto:5-Nitrosalicylaldehyde

5-Nitrosalicylaldehyde Propriedades químicas e físicas

Nomes e Identificadores

-

- 2-Hydroxy-5-nitrobenzaldehyde

- 5-NITROSALICALDEHYDE

- AKOS 90780

- BENZALDEHYDE, 2-HYDROXY-5-NITRO-

- TIMTEC-BB SBB003885

- 2-Hydroxy5-Nitrobenzaldehyae(5-nitrosalicylaldehyde)

- 2-hydroxy-5-nitro-benzaldehyd

- 5-nitro-salicylaldehyd

- -Nitro-2-hydroxybenzaldehyde

- Salicylaldehyde, 5-nitro-

- 5-Nitrosalicylaldehdye

- 5-Nitrosalicyaldehyde

- 2-NITROSALICYLALDEHYDE

- 5-NITROSOSALICYLALDEHYDE

- 5-NITROSALICLALDEHYDE

- Hydroxy-5-nitrobenzaldehyde,

- 5-Nitrosalicylaldehyde

- 5-Nitrosalicylaldehy

- 5NSA

- 2-HYDROXY 5-NITROBENZALDEHYDE

- 2-Hydroxy-5-nitrobenzaldehyde (ACI)

- Salicylaldehyde, 5-nitro- (6CI, 7CI, 8CI)

- 2-Formyl-4-nitrophenol

- 2-Hydroxy-5-nitrobenzaldehye

- 5-Nitro-2-hydroxybenzaldehyde

- 5-Nitrosalicylaladhyde

- 6-Hydroxy-3-nitrobenzaldehyde

- NSC 881

- NSC 97387

- 2-Hydroxy-5-nitrobenzaldehyde,98%

- UNII-ZJ6GGT3K66

- 2-Hydroxy-5-nitro-benzaldehyde

- SY004427

- NSC881

- MFCD00007337

- N0255

- CS-M1907

- ZJ6GGT3K66

- BBL000323

- AKOS000108208

- AH-034/32841024

- PS-6254

- AC-3345

- EN300-18390

- DB-004004

- DTXSID6059154

- SCHEMBL79298

- F11283

- CHEMBL3660344

- US8614253, .3-39

- 2-Hydroxy-5-nitrobenzaldehyde, 98%

- NSC-881

- EINECS 202-587-0

- NS00040518

- GEO-01539

- F2191-0160

- NSC-97387

- BDBM111008

- Salicylaldehyde, 5-nitro-(6CI,7CI,8CI)

- Z57160172

- STK346021

- Oprea1_813586

- DTXCID0049024

- PD129677

- Q-200288

- 97-51-8

- AI3-52608

- 5-nitro-2-hydroxy-benzaldehyde

- 5-nitro salicylaldehyde

-

- MDL: MFCD00007337

- Inchi: 1S/C7H5NO4/c9-4-5-3-6(8(11)12)1-2-7(5)10/h1-4,10H

- Chave InChI: IHFRMUGEILMHNU-UHFFFAOYSA-N

- SMILES: O=CC1C(O)=CC=C([N+](=O)[O-])C=1

- BRN: 512565

Propriedades Computadas

- Massa Exacta: 167.021858g/mol

- Carga de Superfície: 0

- XLogP3: 2

- Contagem de dadores de ligações de hidrogénio: 1

- Contagem de aceitadores de ligações de hidrogénio: 4

- Contagem de Ligações Rotativas: 1

- Massa monoisotópica: 167.021858g/mol

- Massa monoisotópica: 167.021858g/mol

- Superfície polar topológica: 83.1Ų

- Contagem de Átomos Pesados: 12

- Complexidade: 188

- Contagem de átomos isótopos: 0

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Tautomeros: 4

- Carga de Superfície: 0

Propriedades Experimentais

- Cor/Forma: Not available

- Densidade: 1.5216 (rough estimate)

- Ponto de Fusão: 125-128 °C (lit.)

- Ponto de ebulição: 295.67°C (rough estimate)

- Ponto de Flash: 137.3°C

- Índice de Refracção: 1.6280 (estimate)

- Coeficiente de partição da água: Soluble in water (partly).

- PSA: 83.12000

- LogP: 1.63610

- Sensibilidade: Air & Light Sensitive

- Solubilidade: Not available

5-Nitrosalicylaldehyde Informações de segurança

-

Símbolo:

- Pedir:warning

- Palavra de Sinal:Warning

- Declaração de perigo: H302,H315,H319

- Declaração de Advertência: P305+P351+P338

- Número de transporte de matérias perigosas:NONH for all modes of transport

- WGK Alemanha:3

- Código da categoria de perigo: 36/38

- Instrução de Segurança: S26-S36-S37/39

- RTECS:CU6675000

-

Identificação dos materiais perigosos:

- Condição de armazenamento:Keep in dark place,Inert atmosphere,2-8°C

- Frases de Risco:R22; R36/37/38

- TSCA:Yes

5-Nitrosalicylaldehyde Dados aduaneiros

- CÓDIGO SH:2913000090

- Dados aduaneiros:

China Customs Code:

2913000090Overview:

2913000090 Item2912Other derivatives of the listed products [refer to halogenation,sulfonation,Nitrosative or nitrosative derivatives]. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

Declaration elements:

Product Name, component content, use to

Summary:

HS: 2913000090 halogenated, sulphonated, nitrated or nitrosated derivatives of products of heading 2912 Educational tariff:17.0% Tax rebate rate:9.0% Regulatory conditions:none Most favored nation tariff:5.5% General tariff:30.0%

5-Nitrosalicylaldehyde Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | N145A-100g |

5-Nitrosalicylaldehyde |

97-51-8 | 98% | 100g |

¥465.0 | 2022-06-10 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1047538-100g |

5-Nitrosalicylaldehyde |

97-51-8 | 98% | 100g |

¥193.00 | 2024-04-23 | |

| TRC | N520950-5g |

5-Nitrosalicylaldehyde |

97-51-8 | 5g |

$ 127.00 | 2023-09-06 | ||

| Enamine | EN300-18390-10.0g |

2-hydroxy-5-nitrobenzaldehyde |

97-51-8 | 95% | 10g |

$32.0 | 2023-04-26 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N109087-10g |

5-Nitrosalicylaldehyde |

97-51-8 | 97% | 10g |

¥49.90 | 2023-09-01 | |

| Ambeed | A151323-100g |

2-Hydroxy-5-nitrobenzaldehyde |

97-51-8 | 98% | 100g |

$52.0 | 2025-02-25 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1047538-25g |

5-Nitrosalicylaldehyde |

97-51-8 | 98% | 25g |

¥46.00 | 2024-04-23 | |

| Oakwood | 013603-10g |

2-Hydroxy-5-nitrobenzaldehyde |

97-51-8 | 98% | 10g |

$17.00 | 2024-07-19 | |

| Oakwood | 013603-100g |

2-Hydroxy-5-nitrobenzaldehyde |

97-51-8 | 98% | 100g |

$82.00 | 2024-07-19 | |

| Alichem | A014000394-250mg |

2-Hydroxy-5-nitrobenzaldehyde |

97-51-8 | 97% | 250mg |

$480.00 | 2023-08-31 |

5-Nitrosalicylaldehyde Método de produção

Synthetic Routes 1

Condições de reacção

1.1 Reagents: Trifluoroacetic acid ; 15 h, 85 °C; 85 °C → rt

1.2 Reagents: Sodium carbonate Solvents: Water ; pH 5, rt

1.2 Reagents: Sodium carbonate Solvents: Water ; pH 5, rt

Referência

Synthetic Routes 2

Synthetic Routes 3

Condições de reacção

1.1 Reagents: Trimethylsilyl iodide Solvents: Chloroform

Referência

- Demethylation of some aryl methyl ethers and selective demethylation of some pyrones by the use of iodotrimethylsilane, International Journal of Chemistry (Calcutta, 2001, 11(2), 75-85

Synthetic Routes 4

Condições de reacção

1.1 Reagents: 4-Aza-1-azoniabicyclo[2.2.2]octane, 1-decyl-, (T-4)-chlorotrioxochromate(1-) (1:… ; 8 min, rt

Referência

- Oxidation of alcohols with 1-decyl-4-aza-1-azoniabicyclo[2.2.2]octane chlorochromate under conventional and solvent-free conditions, Russian Journal of Organic Chemistry, 2006, 42(6), 844-848

Synthetic Routes 5

Synthetic Routes 6

Condições de reacção

1.1 Reagents: Methanesulfonic acid , Alumina , Magnesium nitrate hexahydrate ; > 1 min

1.2 40 min, rt

1.2 40 min, rt

Referência

- Al2O3/MeSO3H (AMA) as a novel heterogeneous system for the nitration of aromatic compounds by magnesium nitrate hexahydrate, Journal of Chemical Research, 2008, (12), 722-724

Synthetic Routes 7

Condições de reacção

1.1 Reagents: Silica , Water , Silicon tetrachloride Solvents: Hexane ; 0.5 h, reflux

Referência

- Silica chloride/wet SiO2 as a novel heterogeneous system for deprotection of oximes, hydrazones, and semicarbazones, Synthetic Communications, 2003, 33(11), 1839-1844

Synthetic Routes 8

Condições de reacção

1.1 Reagents: Zinc nitrate Solvents: Water , Polyethylene glycol ; 3 - 4 min

Referência

- Ultrasonic and microwave effects in polyethylene glycol-bound metal nitrate initiated nitration of aromatic compounds under acid free conditions, Green Chemistry Letters and Reviews, 2015, 8(3-4), 50-55

Synthetic Routes 9

Synthetic Routes 10

Synthetic Routes 11

Condições de reacção

1.1 Reagents: Sulfuric acid Catalysts: 1-Methylimidazole ; 30 min, rt → 80 °C; 4 h, rt

Referência

- Method for preparing 5-nitrosalicylaldehyde under catalysis of heteropolyacid acidic ionic liquid, China, , ,

Synthetic Routes 12

Condições de reacção

1.1 Reagents: Oxygen Catalysts: 2-Aminophenol (reaction products with poysalicylaldehyde and complexes with manganese acetate) , Manganese acetate tetrahydrate (complexes with polysalicylaldehyde schiff base) , Benzaldehyde, 5-(chloromethyl)-2-hydroxy-, homopolymer (reaction products with 2-aminophenol and complexes with manganese acetate) Solvents: Ethanol ; 42 min, 1 atm, rt

Referência

- Direct preparation of oximes and Schiff bases by oxidation of primary benzylic or allylic alcohols in the presence of primary amines using Mn(III) complex of polysalicylaldehyde as an efficient and selective heterogeneous catalyst by molecular oxygen, Journal of the Iranian Chemical Society, 2017, 14(9), 1917-1933

Synthetic Routes 13

Synthetic Routes 14

Condições de reacção

1.1 Reagents: Sodium hypochlorite Catalysts: 2506520-37-0 (cobalt complexes) Solvents: Water ; 40 min, rt

Referência

- Catalytic oxidation of alcohols and alkyl benzenes to carbonyls using Fe3O4@SiO2@(TEMPO)-co-(Chlorophyll-CoIII) as a bi-functional, self-co-oxidant nanocatalyst, Green Chemistry, 2020, 22(19), 6600-6613

Synthetic Routes 15

Condições de reacção

1.1 Reagents: 1-Propanol Catalysts: Cupric chloride Solvents: 1-Propanol

Referência

- Method for preparation of hydroxy compounds and catalyst for its preparation, Japan, , ,

Synthetic Routes 16

Condições de reacção

1.1 Reagents: p-Toluenesulfonic acid Solvents: Ethanol ; rt → 78 °C; 2 h, 78 °C

Referência

- Method for synthesizing mesalazine, China, , ,

Synthetic Routes 17

Synthetic Routes 18

Condições de reacção

1.1 Reagents: 4-Aza-1-azoniabicyclo[2.2.2]octane, 1-butyl-, (T-4)-chlorotrioxochromate(1-) Catalysts: Aluminum chloride Solvents: Acetonitrile ; 1.5 h, reflux

Referência

- Oxidation of alcohols with 1-butyl-4-aza-1-azoniabicyclo[2.2.2]octane chlorochromate (BAAOCC) under non-aqueous conditions, Indian Journal of Chemistry, 2005, (2005), 577-580

Synthetic Routes 19

Condições de reacção

1.1 Reagents: Phosphonium, methyltriphenyl-, salt with peroxydisulfuric acid ([(HO)S(O)2]2O2) … Solvents: Acetonitrile ; 5 s, reflux

Referência

- Methyltriphenylphosphonium peroxydisulfate (MTPPP): A mild and inexpensive reagent for the cleavage of oximes, phenylhydrazones and 2,4-dinitrophenylhydrazones to the corresponding carbonyl compounds under non-aqueous conditions, Journal of the Iranian Chemical Society, 2008, ,

Synthetic Routes 20

Condições de reacção

1.1 Reagents: 4-Aza-1-azoniabicyclo[2.2.2]octane, 1-butyl-, (T-4)-chlorotrioxochromate(1-) ; 8 min, rt

Referência

- Solid state oxidation of alcohols using 1-butyl-4-aza-1-azoniabicyclo[2.2.2]octane chlorochromate, Bulletin of the Korean Chemical Society, 2004, 25(8), 1238-1240

5-Nitrosalicylaldehyde Raw materials

- 2-(Hydroxymethyl)-4-nitrobenzenol

- Hydrazinecarboxamide, 2-[(2-hydroxy-5-nitrophenyl)methylene]-

- 2-Chlorobenzaldehyde

- 2-Hydroxybenzaldehyde

- 1',3',3'-Trimethyl-6-nitrospirochromene-2,2'-indoline

- Benzaldehyde, 2-(acetyloxy)-5-nitro-

- Benzaldehyde,2-hydroxy-5-nitro-, oxime

- 2-Methoxy-5-nitrobenzaldehyde

5-Nitrosalicylaldehyde Preparation Products

5-Nitrosalicylaldehyde Fornecedores

Tiancheng Chemical (Jiangsu) Co., Ltd

Membro Ouro

(CAS:97-51-8)5-Nitrosalicylaldehyde

Número da Ordem:27522150

Estado das existências:in Stock

Quantidade:Company Customization

Pureza:98%

Informação de Preços Última Actualização:Tuesday, 10 June 2025 11:05

Preço ($):discuss personally

5-Nitrosalicylaldehyde Literatura Relacionada

-

Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559

-

Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113

-

Jingxiang Zhao,Lichang Yin,Zhongfang Chen J. Mater. Chem. A, 2019,7, 13284-13292

97-51-8 (5-Nitrosalicylaldehyde) Produtos relacionados

- 65-49-6(4-Aminosalicylic acid)

- 81-55-0(1,8-Dihydroxy-4,5-dinitro-9,10-anthracenedione)

- 5274-70-4(2-hydroxy-3-nitro-benzaldehyde)

- 85-38-1(2-hydroxy-3-nitro-benzoic acid)

- 25016-02-8(2-Methoxy-5-nitrobenzaldehyde)

- 52924-54-6(2,3-Dihydroxy-5-nitrobenzaldehyde)

- 1806548-32-2(5-Methoxy-3-phenylpyridine-2-methanol)

- 2639463-31-1(3-{(benzyloxy)carbonylamino}-5-(hydroxymethyl)pyridine-2-carboxylic acid)

- 1689-73-2(Phenol,4-[(phenylimino)methyl]-)

- 946205-45-4(4-{(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxymethyl}-N-(2,3-dimethylphenyl)benzamide)

Fornecedores recomendados

Amadis Chemical Company Limited

(CAS:97-51-8)5-Nitrosalicylaldehyde

Pureza:99%

Quantidade:1kg

Preço ($):296.0

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:97-51-8)-nitrosalicylaldehyde

Pureza:98%

Quantidade:Company Customization

Preço ($):Inquérito